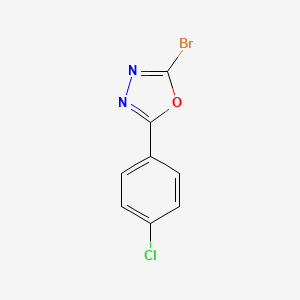

2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole

CAS No.: 1368558-17-1

Cat. No.: VC2575942

Molecular Formula: C8H4BrClN2O

Molecular Weight: 259.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368558-17-1 |

|---|---|

| Molecular Formula | C8H4BrClN2O |

| Molecular Weight | 259.49 g/mol |

| IUPAC Name | 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H |

| Standard InChI Key | ZQCJHLYJBGDXQH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NN=C(O2)Br)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)Br)Cl |

Introduction

Structural Characteristics and Physical Properties

2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole is characterized by a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with a bromine substituent at position 2 and a 4-chlorophenyl group at position 5. This arrangement gives the compound distinctive chemical reactivity and biological interaction capabilities.

Chemical Identity and Properties

The compound features the following key identifiers and characteristics:

Table 1: Chemical Properties of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrClN₂O |

| CAS Number | 1368558-17-1 |

| Molecular Weight | 259.49 g/mol |

| SMILES Notation | C1=CC(=CC=C1C2=NN=C(O2)Br)Cl |

| InChI | InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H |

| InChIKey | ZQCJHLYJBGDXQH-UHFFFAOYSA-N |

The 1,3,4-oxadiazole core contributes to the compound's planar structure, while the bromine and chlorine substituents enhance its lipophilicity and potential for halogen bonding interactions with biological targets .

Spectroscopic Characteristics

The predicted collision cross-section data provides valuable information for analytical identification and characterization of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole:

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 258.92684 | 147.5 |

| [M+Na]⁺ | 280.90878 | 153.6 |

| [M+NH₄]⁺ | 275.95338 | 152.7 |

| [M+K]⁺ | 296.88272 | 154.1 |

| [M-H]⁻ | 256.91228 | 150.0 |

| [M+Na-2H]⁻ | 278.89423 | 152.5 |

| [M]⁺ | 257.91901 | 148.3 |

| [M]⁻ | 257.92011 | 148.3 |

These data points are essential for mass spectrometric analysis and structural confirmation of the compound in analytical studies .

Synthesis Methods

The synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with bromine and a suitable oxidizing agent.

Biological Activities

Anticancer Properties

Research indicates that 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits significant anticancer activity. Studies have shown that compounds containing the oxadiazole moiety can effectively inhibit cancer cell proliferation by targeting critical enzymes involved in tumor growth.

The anticancer mechanism potentially involves:

-

Inhibition of specific kinases involved in cancer cell signaling

-

Interference with cell division processes

-

Induction of apoptosis in cancer cells

Various oxadiazole derivatives have demonstrated high potency against multiple cancer types, including breast and melanoma cell lines, suggesting similar potential for this specific compound .

Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole is limited, the oxadiazole scaffold is known for its broad spectrum of biological activities, including anti-inflammatory properties .

The potential anti-inflammatory mechanisms may include:

-

Inhibition of inflammatory mediators

-

Modulation of cytokine production

-

Interaction with specific inflammatory signaling pathways

Further research is needed to fully characterize the anti-inflammatory profile of this specific compound.

Structure-Activity Relationships

The biological activity of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole can be understood through structure-activity relationships observed in related compounds:

Key Structural Features Influencing Activity

-

The 1,3,4-oxadiazole ring serves as a pharmacophore, providing hydrogen bond acceptors through its nitrogen and oxygen atoms .

-

The bromine substituent at position 2 enhances binding to biological targets through halogen bonding and increases the compound's lipophilicity, potentially improving cell membrane permeability .

-

The 4-chlorophenyl group at position 5 contributes to binding interactions with biological targets through:

These structural features collectively determine the compound's biological profile and its interactions with potential molecular targets.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets in biological systems. Based on studies of related oxadiazole compounds, potential mechanisms include:

Enzyme Inhibition

Many 1,3,4-oxadiazole derivatives act as enzyme inhibitors, with documented effects on:

Receptor Interactions

The compound may interact with various cellular receptors, modulating signaling pathways involved in:

-

Cell proliferation and survival

-

Inflammatory responses

-

Apoptotic cascades

These interactions are likely facilitated by the compound's unique structural features, including the halogen substituents and the oxadiazole core .

Comparison with Related Compounds

To better understand 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole's properties, it's valuable to compare it with structurally similar compounds:

Table 3: Comparison with Related Oxadiazole Compounds

These comparisons highlight how subtle structural changes can influence a compound's chemical and biological properties, emphasizing the unique characteristics of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Applications and Future Perspectives

Based on its structural features and preliminary biological activity reports, 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole shows promise for various applications:

Pharmaceutical Development

The compound represents a potential lead structure for developing:

Synthetic Applications

As a heterocyclic compound with reactive functional groups, 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole could serve as a valuable intermediate in organic synthesis for creating more complex bioactive molecules .

Research Opportunities

Several promising research directions for this compound include:

-

Detailed mechanism of action studies using advanced proteomic and genomic approaches

-

Structure optimization through medicinal chemistry to enhance potency and selectivity

-

Development of novel drug delivery systems to improve its pharmacokinetic profile

-

Exploration of potential synergistic effects with established therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume